Methyl 3-(methoxycarbonyl)-5-(2-(4-pyrimidin-2-ylpiperazinyl)acetylamino)benzoate
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Description
Methyl 3-(methoxycarbonyl)-5-(2-(4-pyrimidin-2-ylpiperazinyl)acetylamino)benzoate is a useful research compound. Its molecular formula is C20H23N5O5 and its molecular weight is 413.434. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Systems
Methyl 3-(methoxycarbonyl)-5-(2-(4-pyrimidin-2-ylpiperazinyl)acetylamino)benzoate serves as a key intermediate in the synthesis of heterocyclic compounds. For example, Lovro Selič, S. Grdadolnik, and B. Stanovnik (1997) utilized methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and phenyl-methyl equivalents as reagents for the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, among other compounds, highlighting its versatility in constructing complex heterocyclic frameworks (Selič, Grdadolnik, & Stanovnik, 1997).
Herbicide Development
In agricultural research, derivatives of this compound are investigated for their herbicidal activity. M. Tamaru et al. (1997) reported on the synthesis and structure-activity studies of analogues of KIH‐6127 against Barnyard grass, indicating its potential as a novel herbicide (Tamaru et al., 1997).
Tubulin Polymerization Inhibition
In the field of cancer research, derivatives have shown promise as tubulin polymerization inhibitors. Hidemitsu Minegishi et al. (2015) identified methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate as a compound with antiproliferative activity toward human cancer cells, suggesting its role in inhibiting tubulin polymerization (Minegishi et al., 2015).
Crystal Structure Analysis
The compound's derivatives have also been studied for their crystal structures, providing insights into their molecular configurations and interactions. S. Moser, V. Bertolasi, and K. Vaughan (2005) synthesized and analyzed the crystal structure of a methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5,5-dimethyl hexahydro-1-pyrimidinyl)methyl]-5,5-dimethylhexahydro-1-pyrimidinyl}-1-diazenyl) benzoate, contributing to the understanding of its structural properties (Moser, Bertolasi, & Vaughan, 2005).
Properties
IUPAC Name |
dimethyl 5-[[2-(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]amino]benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O5/c1-29-18(27)14-10-15(19(28)30-2)12-16(11-14)23-17(26)13-24-6-8-25(9-7-24)20-21-4-3-5-22-20/h3-5,10-12H,6-9,13H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAABBBPKPOFAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)CN2CCN(CC2)C3=NC=CC=N3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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